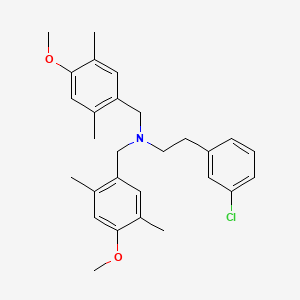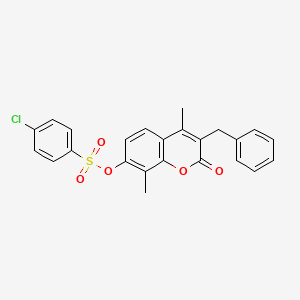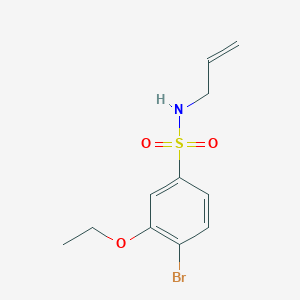![molecular formula C23H20N2OS B5207135 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as BML-210, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BML-210 is a small molecule inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
科学的研究の応用
BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a transcription factor that is known to be overexpressed in many cancers and plays a critical role in the regulation of cell survival, proliferation, and metastasis. BML-210 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer, BML-210 has also been studied for its potential use in treating autoimmune disorders and inflammatory diseases. NF-κB is a key player in the immune response, and its dysregulation has been implicated in the pathogenesis of many autoimmune and inflammatory diseases. BML-210 has been shown to inhibit NF-κB activity and reduce inflammation in animal models of autoimmune and inflammatory diseases.
作用機序
BML-210 is a small molecule inhibitor of NF-κB, which is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
BML-210 inhibits NF-κB activity by binding to the p50 subunit of NF-κB and preventing its translocation to the nucleus. This leads to the downregulation of NF-κB target genes and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
BML-210 has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, the induction of apoptosis in cancer cells, and the reduction of inflammation in animal models of autoimmune and inflammatory diseases.
実験室実験の利点と制限
BML-210 has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB activity in a dose-dependent manner. However, BML-210 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of BML-210, including the development of more potent and selective NF-κB inhibitors, the investigation of the mechanisms underlying the induction of apoptosis by BML-210, and the evaluation of BML-210 in clinical trials for the treatment of cancer and autoimmune disorders.
Conclusion
BML-210 is a small molecule inhibitor of NF-κB that has gained significant attention in recent years due to its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. BML-210 inhibits NF-κB activity by binding to the p50 subunit of NF-κB and preventing its translocation to the nucleus. BML-210 has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB activity in a dose-dependent manner. However, BML-210 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. There are several future directions for the study of BML-210, including the development of more potent and selective NF-κB inhibitors and the evaluation of BML-210 in clinical trials for the treatment of cancer and autoimmune disorders.
合成法
The synthesis of BML-210 involves several steps, including the synthesis of 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine and the condensation of this compound with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification and recrystallization. The synthesis of BML-210 is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-14-11-12-17(13-15(14)2)22(26)24-19-9-6-7-18(16(19)3)23-25-20-8-4-5-10-21(20)27-23/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLHLFPSNZUSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)

![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)

![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
